5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Übersicht

Beschreibung

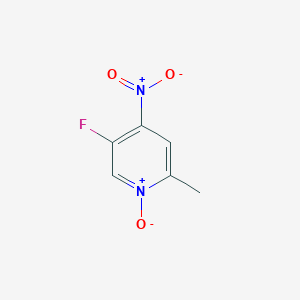

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C6H5FN2O3 and a molecular weight of 172.12 g/mol . It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom in the ring, forming an N-oxide structure

Vorbereitungsmethoden

The synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-methyl-5-fluoropyridine followed by oxidation to introduce the N-oxide functionality . The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the pyridine ring . The subsequent oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or peracids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety .

Analyse Chemischer Reaktionen

5-Fluoro-2-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to achieve the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but can include amino derivatives, substituted pyridines, and carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5F2M4NP is being investigated for its potential as an anticancer agent . Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines. For instance, in vitro assays have shown that certain derivatives exhibit IC50 values as low as 10 µM against MCF-7 breast cancer cells, suggesting significant anticancer activity .

Table 1: Biological Activity Data for 5F2M4NP Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5F2M4NP | HeLa | 12.5 | Induction of apoptosis |

| 5F2M4NP Derivative A | MCF-7 | 10.0 | Inhibition of DNA replication |

| 5F2M4NP Derivative B | A549 | 15.0 | Disruption of protein synthesis |

Radiolabeled Imaging Agents

The compound is also being explored as a potential radiolabeled imaging agent for positron emission tomography (PET) due to its ability to cross the blood-brain barrier (BBB). Studies have shown that derivatives can be synthesized with isotopes such as fluorine-18, enhancing their utility in imaging applications for cancer diagnostics .

Agrochemicals

In agriculture, 5F2M4NP serves as an intermediate in the synthesis of various agrochemicals . Its antimicrobial properties are particularly valuable for developing pesticides and herbicides that target resistant strains of bacteria and fungi . The compound's unique structure allows it to interact effectively with biological targets, enhancing its efficacy in agricultural applications.

Case Studies

Recent research has focused on synthesizing derivatives of 5F2M4NP to evaluate their biological activities. A notable study involved testing various derivatives against multiple cancer cell lines, confirming their potential as effective therapeutic agents .

Wirkmechanismus

The mechanism by which 5-Fluoro-2-methyl-4-nitropyridine 1-oxide exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The fluorine atom enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . The N-oxide functionality can also participate in redox reactions, contributing to the compound’s overall reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2-methyl-4-nitropyridine 1-oxide can be compared with other similar compounds, such as:

2-Fluoro-4-nitropyridine: Lacks the methyl group, resulting in different chemical and biological properties.

4-Fluoro-2-methylpyridine:

2-Methyl-4-nitropyridine N-oxide: Lacks the fluorine atom, influencing its stability and interactions with biological targets.

Biologische Aktivität

Overview

5-Fluoro-2-methyl-4-nitropyridine 1-oxide (FMNP) is a heterocyclic organic compound with the molecular formula C₆H₅FN₂O₃ and a molecular weight of approximately 172.12 g/mol. The compound features a pyridine ring substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 4-position. Its unique structural characteristics contribute to its biological activity, particularly in medicinal chemistry and pharmacology.

The biological activity of FMNP is primarily attributed to its interactions with biological molecules. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, which may result in various biological effects, including antimicrobial and anticancer properties. The compound's ability to form hydrogen bonds and engage in electrostatic interactions further enhances its reactivity with biological targets.

Biological Activity

Research has demonstrated that FMNP exhibits several biological activities:

- Antimicrobial Activity : FMNP and its derivatives have shown potential as antimicrobial agents. The presence of the nitro group is believed to enhance this activity by increasing electron deficiency, which may facilitate interactions with microbial targets .

- Anticancer Properties : Studies indicate that FMNP may possess anticancer activity, potentially through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation .

- Enzyme Interaction : FMNP has been studied for its ability to interact with various enzymes, suggesting potential applications in drug development targeting specific enzyme pathways.

Comparative Analysis

To better understand FMNP's biological activity, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities of FMNP compared to other pyridine derivatives:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Fluorine at 5-position; methyl at 2-position; nitro at 4-position | Unique substitution pattern influences reactivity | Antimicrobial, anticancer |

| 3-Fluoro-5-methyl-4-nitropyridine 1-Oxide | Fluorine at 3-position; methyl at 5-position | Different substitution pattern affects reactivity | Limited data on biological activity |

| 2-Fluoro-4-nitropyridine | Fluorine at 2-position; no methyl group | Lacks methyl substitution, altering properties | Antimicrobial potential |

| 5-Chloro-2-methyl-4-nitropyridine | Chlorine instead of fluorine; similar methyl/nitro groups | Chlorine's larger size may affect reactivity | Antimicrobial activity reported |

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that FMNP derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The introduction of the nitro group was crucial for enhancing this activity compared to non-nitro substituted analogs .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines indicated that FMNP induces apoptosis in a dose-dependent manner. Mechanistic studies suggested that the compound activates caspase pathways associated with programmed cell death .

- Enzyme Inhibition Research : Investigations into FMNP's interaction with nitric oxide synthase (nNOS) revealed that it could selectively inhibit nNOS without affecting other isoforms, pointing towards its potential therapeutic applications in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

5-fluoro-2-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNXTHJYONDSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599237 | |

| Record name | 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113209-88-4 | |

| Record name | 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.